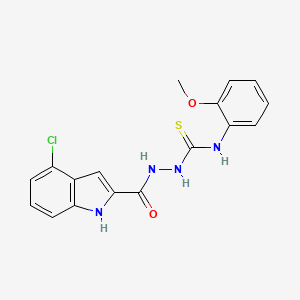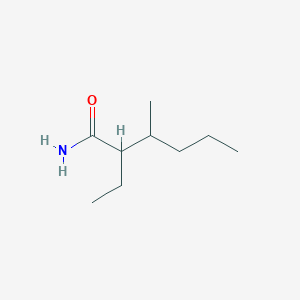![molecular formula C33H30P2 B14454936 [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) CAS No. 77656-97-4](/img/structure/B14454936.png)
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is an organophosphorus compound that features a chiral center, making it an important ligand in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, which can be utilized in a range of catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) typically involves the reaction of a chiral diol with diphenylphosphine. One common method is the reaction of ®-1,2-diphenylethane-1,2-diol with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.
Coordination: It forms coordination complexes with transition metals, which are used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Halogenated compounds or other electrophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral synthesis.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The chiral center in the compound allows for enantioselective catalysis, making it valuable in asymmetric synthesis. The molecular targets are typically the metal centers in the catalytic complexes, and the pathways involved include coordination and electron transfer processes.
Comparaison Avec Des Composés Similaires
[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) can be compared with other similar compounds such as:
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand but lacks the chiral center, making it less suitable for asymmetric synthesis.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Contains a ferrocene backbone, providing different electronic properties and steric effects.
(2R,4R)-2,4-Pentanediylbis(diphenylphosphine): Similar in structure but with a different backbone, affecting its coordination behavior and catalytic properties.
The uniqueness of [(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane) lies in its chiral center, which allows for enantioselective catalysis, making it highly valuable in asymmetric synthesis.
Propriétés
Numéro CAS |
77656-97-4 |
|---|---|
Formule moléculaire |
C33H30P2 |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
[(2R)-1-diphenylphosphanyl-3-phenylpropan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C33H30P2/c1-6-16-28(17-7-1)26-33(35(31-22-12-4-13-23-31)32-24-14-5-15-25-32)27-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30/h1-25,33H,26-27H2/t33-/m1/s1 |
Clé InChI |
MERDFPRZMPWARC-MGBGTMOVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)CC(CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




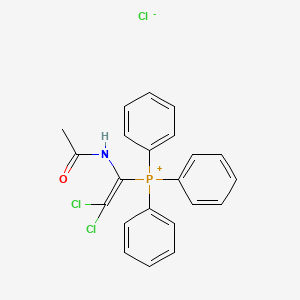
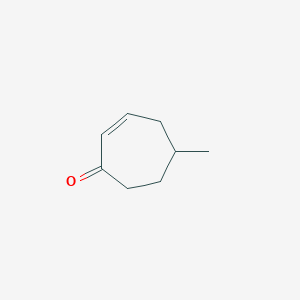
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
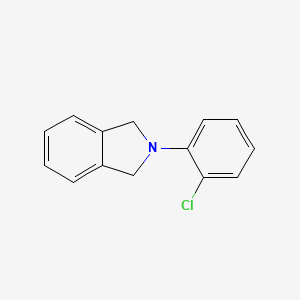
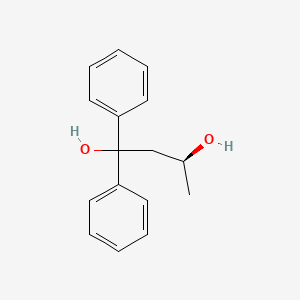
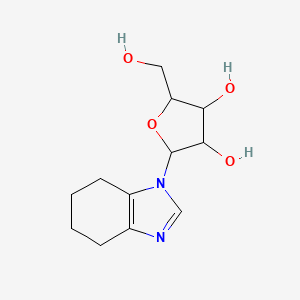
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)
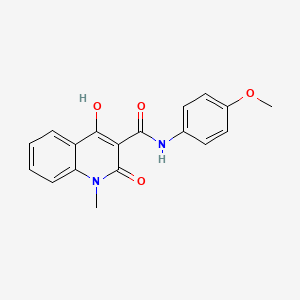
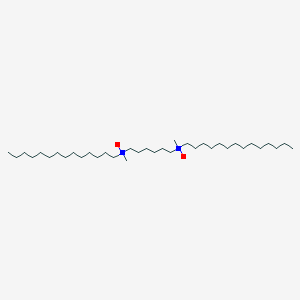
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
